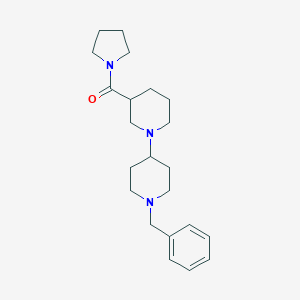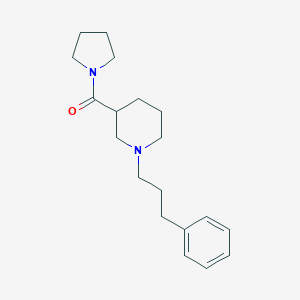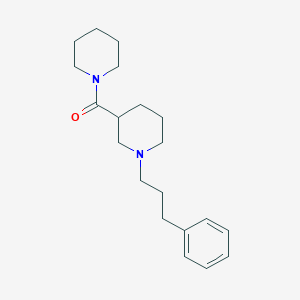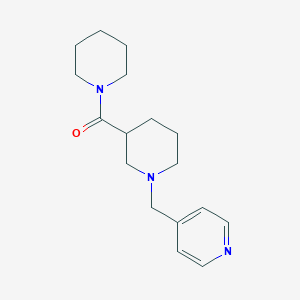![molecular formula C17H27N3O B247438 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine, also known as DMPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has been studied for its potential therapeutic applications, including as an antipsychotic agent and a treatment for drug addiction. Studies have shown that 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has a high affinity for dopamine receptors, which are involved in the regulation of reward and motivation pathways in the brain.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine involves its binding to dopamine receptors, specifically the D2 receptor subtype. This binding results in the inhibition of dopamine release, which may contribute to its antipsychotic and anti-addictive effects.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has been shown to have significant effects on dopamine signaling pathways in the brain. In addition to its effects on dopamine release, 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has also been shown to modulate the activity of other neurotransmitters, including serotonin and glutamate. These effects may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine is a useful tool for studying dopamine signaling pathways in the brain. Its high affinity for dopamine receptors allows for the selective modulation of dopamine release and signaling. However, its use in lab experiments may be limited by its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
Future research on 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine may focus on its potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders. Additionally, further studies may explore the molecular mechanisms underlying its effects on dopamine signaling pathways, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more selective and potent 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine analogs may lead to improved therapeutic efficacy and reduced toxicity.
Synthesemethoden
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine can be synthesized through a multi-step process involving the reaction of morpholine, 2,6-dimethylphenol, and 1-(pyridin-2-ylmethyl)piperidine. The final product is obtained through purification and isolation steps.
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-6-9-19(10-7-17)13-16-5-3-4-8-18-16/h3-5,8,14-15,17H,6-7,9-13H2,1-2H3 |
InChI-Schlüssel |
RFBDWXWUTHLRTG-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3 |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)